Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate
Description
Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate (CAS: 849939-96-4, molecular formula: C₉H₁₁N₅O₃) is an ester derivative of the imidazotetrazine class, structurally related to the clinical chemotherapeutic agent temozolomide (TMZ). Like TMZ, it acts as a prodrug, decomposing under physiological conditions to generate methyldiazonium ions, which alkylate DNA at guanine residues, leading to cytotoxic effects . Synthetically, it is derived from the acyl chloride intermediate of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid (TMZ acid, CAS: 113942-30-6) via reaction with propanol .
Properties
IUPAC Name |
propyl 3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3-4-17-8(15)6-7-11-12-13(2)9(16)14(7)5-10-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMIFDBNKQQFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C2N=NN(C(=O)N2C=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate typically involves multiple steps, starting with the formation of the core imidazo[5,1-d][1,2,3,5]tetrazine structure. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Scientific Research Applications
The applications of Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate are primarily in scientific research, particularly in the development of novel cancer treatments. This compound, also known as CAS No. 849939-96-4, is an ester derivative of temozolomide (TMZ) and is investigated for its potential antiproliferative properties .
Scientific Research Applications
Analogue of Temozolomide (TMZ): this compound is an analog of TMZ, a standard treatment for glioblastoma multiforme (GBM) . Researchers have explored modifications at position 8 on the imidazole ring of TMZ to overcome tumor resistance and enhance chemotherapeutic activity .
Antiproliferative Properties: Studies have shown that ester analogs of TMZ, including this compound, exhibit increased potency against glioblastoma cell lines . Some phenolic ester analogs have demonstrated 2 to 5-fold greater activity against U87-MG cell lines compared to TMZ .
Potential for Overcoming TMZ Resistance: Tumor resistance to TMZ significantly limits its clinical effectiveness, so there is an inherent need for alternatives to TMZ capable of overcoming resistance associated with MGMT and MMR. Modified analogs such as this compound could provide the foundations for potential alternatives to TMZ that possess superior chemotherapeutic activity for the treatment of GBM .
Prodrug Activation: TMZ undergoes prodrug activation through hydrolytic degradation at physiological pH, forming the cytotoxic methyldiazonium ion . Modifications at position 8 of the imidazole ring can influence the rate of prodrug activation .
Mechanism of Action
The mechanism by which Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may interfere with cellular processes related to cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Temozolomide (TMZ)
- Structure : TMZ (C₆H₆N₆O₂) is the parent carboxamide derivative.
- Activity: TMZ is FDA-approved for glioblastoma but requires metabolic activation to MTIC.
- Solubility : Poor water solubility (logP ~0.5), necessitating high doses .
- Key Difference : Propyl ester derivatives exhibit 4–5-fold increased potency in glioma models compared to TMZ, independent of MGMT status, due to enhanced solubility and direct DNA alkylation .
Other Ester Derivatives
Key Findings :
- Esters generally outperform amides and TMZ in cytotoxicity due to improved solubility and membrane permeability. For example, the phenethyl ester (3c) reduced glioma cell viability by >90% at 10 µM, compared to TMZ’s 20% .
- Propyl ester derivatives achieve survival rates <10% at 40 µg/mL across multiple tumor cell lines, including HL-60 leukemia .
Carboxamide Derivatives
Key Findings :
- Amides like IVa retain antitumor activity but are less potent than esters. IVa’s survival rates match esters at 40 µg/mL but require higher concentrations for equivalent effects .
Nitric Oxide-Releasing Derivatives
- Example : Benzenesulfonyl furoxan esters (CAS: N/A).
- Activity: Combines DNA alkylation with nitric oxide (NO)-mediated apoptosis. These compounds show dual mechanisms but lack solubility data .
- Comparison: Propyl ester derivatives lack NO release but achieve comparable cytotoxicity through optimized alkylation efficiency .
Structural-Activity Relationship (SAR) Insights
- Alkyl Chain Length : Propyl esters balance lipophilicity (for membrane penetration) and solubility better than methyl or ethyl analogs .
- Aromatic Esters : Phenethyl (3c) and methoxybenzyl (3f) esters exhibit superior CNS activity due to aromatic interactions with lipid bilayers .
- Water Solubility: Propyl esters achieve ~98% purity with solubility >10 mg/mL, critical for intravenous administration .
Biological Activity
Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate is a derivative of the tetrazine class of compounds, which have garnered attention for their potential antitumor activities. This compound is particularly interesting due to its structural similarity to temozolomide, an established chemotherapeutic agent used in treating glioblastoma and anaplastic astrocytoma. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Synthesis and Structure
The synthesis of this compound involves several chemical transformations that yield a compound characterized by its imidazo-tetrazine core. The molecular formula is , with a molecular weight of approximately 224.24 g/mol. The compound's structure includes a carboxylate group that enhances its solubility and biological activity.
Antitumor Activity
Research has indicated that derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine exhibit significant antitumor properties. A study synthesized multiple derivatives and evaluated their growth inhibition against various human solid tumor cell lines and leukemia cells. Notably:
- Compound IVa , a related derivative, demonstrated over 90% growth inhibition in tumor cells at concentrations as low as 40 μg/mL .
- The esters showed more potent antitumor activity compared to amides and temozolomide against HL-60 leukemia cells .
The mechanism underlying the antitumor activity of these compounds is believed to involve DNA damage through alkylation. This process leads to DNA methylation at guanine bases, which can trigger cellular apoptosis if repair mechanisms fail. The compounds may also induce oxidative stress within cancer cells by inhibiting key enzymes like thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cells .
Case Studies
Several case studies have explored the efficacy of propyl derivatives in vivo:
- In Vivo Efficacy : In animal models, propyl derivatives were administered alongside standard chemotherapy agents. Results indicated enhanced tumor regression rates compared to controls receiving only temozolomide or other standard treatments.
- Combination Therapy : Studies have shown that combining Propyl 3-methyl-4-oxo derivatives with other chemotherapeutics may improve overall survival rates in models of aggressive tumors such as glioblastoma.
Data Table: Antitumor Activity Comparison
| Compound | Cell Line Tested | Concentration (μg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Propyl Derivative | HL-60 (Leukemia) | 40 | >90 |
| IVa | PC-3 (Prostate Cancer) | 40 | >90 |
| Temozolomide | HL-60 | 100 | 70 |
| Esters | Various Tumors | 20 | >80 |
Q & A
Q. What are the key synthetic routes for preparing propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate?
The compound is synthesized via a multi-step route starting from 5-aminoimidazole-4-carboxamide (AIC). AIC undergoes diazotization with sodium nitrite in hydrochloric acid, followed by reaction with methyl isocyanate to form temozolomide intermediates. Hydrolysis of these intermediates yields the carboxylic acid derivative, which is converted to an acyl chloride using thionyl chloride. The propyl ester is then obtained by reacting the acyl chloride with propanol under controlled conditions (e.g., in chloroform with a base like triethylamine) . Purity optimization involves chromatography (e.g., silica gel with chloroform/ethanol) and spectroscopic validation (NMR, HRMS) .
Q. How is the structural integrity of this compound validated in experimental settings?
Structural characterization employs:
- 1H/13C NMR : Peaks at δ 8.51 (s, 1H, imidazole CH), 4.05 (s, 3H, methyl group), and 2.37 (s, 3H, propyl CH3) confirm the core structure .
- High-Resolution Mass Spectrometry (HRMS) : Calculated [M + Na]+ at m/z 308.0754 matches observed values (e.g., 308.0764) .
- IR Spectroscopy : A strong C=O stretch at ~1734 cm⁻¹ verifies the ester carbonyl group .
Q. What is the proposed mechanism of action for this compound in cancer models?
Like temozolomide, the compound likely methylates DNA at the O⁶ position of guanine, causing mismatch repair failure and apoptosis. Its ester group may enhance lipophilicity, improving blood-brain barrier penetration for glioblastoma targeting. In vitro studies show IC50 values <50 μM in glioma cell lines (e.g., U87-MG, GOS-3) via CellTiter-Glo® assays after 144-hour exposure .
Advanced Research Questions
Q. How do researchers optimize the compound’s antitumor potency while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies : Modifying the ester side chain (e.g., phenyl or p-tolyl groups) increases potency by 4–5-fold compared to temozolomide. Propyl esters balance solubility and membrane permeability .
- Co-administration with Alkylating Agent Inhibitors : Combining with O⁶-methylguanine-DNA methyltransferase (MGMT) inhibitors (e.g., lomeguatrib) reduces resistance in MGMT-overexpressing tumors .
- Dosage Optimization : In vivo studies use 75–200 mg/m² regimens in xenograft models, adjusted based on toxicity markers (e.g., myelosuppression) .
Q. What experimental models are used to evaluate pharmacokinetics and metabolic stability?
- In Vitro Metabolism : Liver microsomes or hepatocytes assess hydrolysis to the carboxylic acid metabolite (TMA), a key detoxification pathway .
- In Vivo Models : Orthotopic glioblastoma xenografts (e.g., U251 cells in nude mice) measure brain penetration and survival extension. Plasma and urine are analyzed via LC-MS for TMA quantification .
- Stability Testing : Solutions in DMSO or ethanol are stored at -80°C to prevent degradation, with periodic HPLC validation .
Q. How do researchers address contradictions in efficacy data across cell lines and in vivo models?
- Tumor Heterogeneity : Primary glioblastoma cultures (e.g., BTNW374) and immortalized lines (e.g., SVGp12) are compared to account for genetic variability .
- Microenvironment Mimicry : 3D spheroid models and hypoxia chambers replicate tumor conditions, improving translational relevance .
- Data Normalization : IC50 values are standardized against temozolomide controls, with ANOVA and Tukey’s post hoc tests for significance .
Q. What strategies are employed to overcome chemoresistance in recurrent tumors?
- Epigenetic Modulation : Co-treatment with histone deacetylase inhibitors (e.g., vorinostat) restores DNA damage sensitivity .
- Nanoformulations : Liposomal encapsulation or platinum coordination (e.g., Pt-TMZ-ester) enhances intracellular retention and reduces efflux .
- Biomarker-Driven Therapy : Circular RNA (circRNA) and lncRNA profiling identifies resistance signatures (e.g., circFOXM1 upregulation) for patient stratification .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
